Superior Oral Bioavailability of L-tert-Leucine-Derived HIV-1 Protease Inhibitors vs. L-Valine/L-Isoleucine Analogs
In a study of aza-dipeptide HIV-1 protease inhibitors, acylation of the core structure with an L-tert-leucine derivative led to a significant increase in oral bioavailability compared to when the same position was substituted with L-valine or L-isoleucine [1]. This indicates L-tert-leucine's unique ability to enhance pharmacokinetic properties critical for drug development.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | Significantly increased oral bioavailability |
| Comparator Or Baseline | L-valine and L-isoleucine derivatives |
| Quantified Difference | Significant increase (qualitatively reported) |
| Conditions | In vivo evaluation of HIV-1 protease inhibitor candidates in animal models. |
Why This Matters
For procurement in medicinal chemistry, this data confirms L-tert-leucine hydrochloride is the superior choice for designing protease inhibitors with enhanced oral absorption, directly impacting lead candidate selection.
- [1] Fässler, A., Bold, G., Capraro, H. G., Cozens, R., Mestan, J., Poncioni, B., Rösel, J., Tintelnot-Blomley, M., & Lang, M. (1998). New aza-dipeptide analogues as potent and orally absorbed HIV-1 protease inhibitors: candidates for clinical development. Journal of Medicinal Chemistry, 41(17), 3214-3221. View Source
